The compound can be classified as a benzimidazole derivative, which is a class of compounds known for their diverse biological activities. It is synthesized from 5,6-dichloro-1H-benzo[d]imidazole, a precursor that has been studied for its various pharmacological effects . The structure of the compound can be denoted by its International Union of Pure and Applied Chemistry name, reflecting its specific functional groups and substituents.
The synthesis of 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine typically involves several steps:
The compound can participate in various chemical reactions typical for amines and halogenated compounds:
The mechanism of action for 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine in biological systems often involves interaction with cellular targets such as enzymes or receptors. For instance:
Studies have shown that derivatives of benzimidazole compounds often act through mechanisms involving disruption of DNA synthesis or interference with cellular signaling pathways .
The physical properties of 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine include:
The chemical properties include reactivity towards electrophiles due to the presence of nucleophilic amino groups and potential for forming hydrogen bonds due to the imidazole nitrogen .
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine has several promising applications in scientific research:
Benzimidazole represents a privileged scaffold in drug discovery, forming the structural basis of ~80% of pharmaceuticals targeting viral, fungal, and oncological pathologies [9]. Halogenation—particularly at the 5,6-positions—confers distinct pharmacological advantages:
Table 1: Comparative Bioactivity of Halogenated Benzimidazoles
Compound | Substituents | Key Target | IC₅₀/Activity |
---|---|---|---|
5,6-Dichloro-1H-benzimidazole | 5,6-Cl₂ | Kinases/DNA | nM-μM range [3] |
5-Fluoro-1H-benzimidazole | 5-F | Tubulin | ~2× less potent than Cl [6] |
5-Bromo-1H-benzimidazole | 5-Br | HSP90 | Comparable to Cl [9] |
Clinical candidates like 5,6-dichloro-1H-benzo[d]imidazol-2-amine (CAS: 18672-03-2) leverage these properties, showing 96% purity and stability at 2–8°C in dark storage [2].
The 2-aminoethyl side chain (–CH₂CH₂NH₂) introduces critical pharmacophoric features:
Table 2: Target-Specific Interactions of 2-Aminoethyl Benzimidazoles
Biological Target | Interaction Mode | Affinity Enhancement |
---|---|---|
Tyrosine Kinases (EGFR/CSF1R) | –NH₂→Asp831 salt bridge; benzimidazole→hinge region | 10–100× vs. unsubstituted [3] |
Cholinesterases (AChE/BuChE) | Ethylamine linker penetrates PAS site | IC₅₀ = 0.10±0.01 μM [10] |
DNA Topoisomerase II | Intercalation + minor groove anchoring | ΔTₘ = +8.5°C [6] |
Notably, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine (PubChem CID: 415158) demonstrates this moiety’s versatility as a precursor for antineoplastic agents [5].
Despite their promise, 5,6-dichloro-2-(2-aminoethyl)benzimidazoles face underexplored areas:
Table 3: Key Research Priorities
Gap Area | Innovation Opportunity | Potential Impact |
---|---|---|
Synthetic Optimization | Photoredox catalysis w/ Cl-radical sequestration | >85% yield, minimal waste |
Target Diversification | Screening vs. epigenetic targets (NSD1/LSD1) | Novel leukemia therapies [3] |
Hybridization | Conjugation with metal chelators (Pt/Pd) | Dual chemo-/radiotherapy agents [8] |
The convergence of halogen effects and aminoethyl flexibility positions 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine as a high-value scaffold for oncological and CNS drug innovation.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5